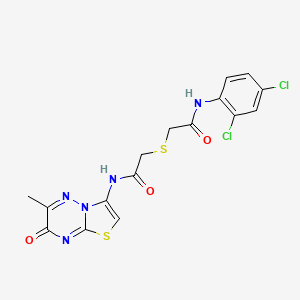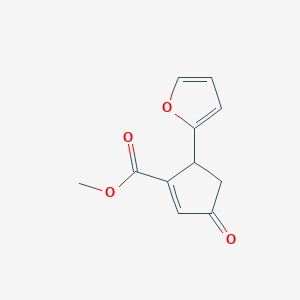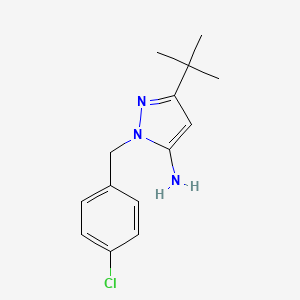
C16H13Cl2N5O3S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C16H13Cl2N5O3S2 est une molécule organique complexe qui contient des atomes de chlore, d'azote, d'oxygène et de soufre
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de C16H13Cl2N5O3S2 implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Une méthode courante implique la réaction d'amines aryles ou hétéryles substituées avec des cyanoacétates d'alkyle dans diverses conditions . Les conditions réactionnelles peuvent varier, mais comprennent souvent des méthodes sans solvant, l'agitation à des températures élevées ou des techniques de fusion.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. Des techniques telles que les réactions sans solvant et la fusion à haute température sont couramment utilisées pour produire efficacement le composé .
Analyse Des Réactions Chimiques
Types de réactions
C16H13Cl2N5O3S2: subit plusieurs types de réactions chimiques, notamment :
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions peuvent varier, mais impliquent généralement des températures contrôlées et des solvants spécifiques pour faciliter les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des composés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de substitution peuvent entraîner le remplacement des atomes de chlore par d'autres groupes fonctionnels .
Applications de la recherche scientifique
This compound: a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie: Utilisé comme précurseur pour la synthèse de divers composés hétérocycliques.
Biologie: Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques .
Mécanisme d'action
Le mécanisme par lequel This compound exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent conduire à diverses réponses biologiques, telles que l'inhibition de l'activité enzymatique ou la modulation des voies de signalisation cellulaire. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
C16H13Cl2N5O3S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which C16H13Cl2N5O3S2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à C16H13Cl2N5O3S2 comprennent d'autres molécules organiques avec des groupes fonctionnels et des caractéristiques structurelles similaires. Des exemples incluent des composés ayant des structures d'amines aryles ou hétéryles similaires et ceux contenant des groupes cyanoacétate .
Unicité
L'unicité de This compound réside dans sa combinaison spécifique de groupes fonctionnels et des propriétés chimiques qui en résultent. La structure unique de ce composé lui permet de participer à une variété de réactions chimiques et d'exhiber des activités biologiques distinctes, ce qui en fait une molécule précieuse pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C16H13Cl2N5O3S2 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-2-[2-[(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl]sulfanylacetamide |
InChI |
InChI=1S/C16H13Cl2N5O3S2/c1-8-15(26)21-16-23(22-8)12(5-28-16)20-14(25)7-27-6-13(24)19-11-3-2-9(17)4-10(11)18/h2-5H,6-7H2,1H3,(H,19,24)(H,20,25) |
Clé InChI |
HGFDRIRMMOAYGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene](/img/structure/B12632548.png)
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)


![1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone](/img/structure/B12632565.png)
![Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12632570.png)

![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12632586.png)

![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
